[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic compound that features a naphthalene ring, a benzothiazole ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multiple steps:
Formation of the Naphthalen-1-yl Carbamoyl Intermediate: This step involves the reaction of naphthalene with a carbamoyl chloride in the presence of a base such as triethylamine.
Synthesis of the Benzothiazol-2-ylsulfanyl Acetate: This intermediate is prepared by reacting benzothiazole with a suitable thiolating agent, followed by esterification with acetic acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of [(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in terms of keto-enol tautomerism and nucleophilic substitution.
Benzothiazole derivatives: Compounds with similar benzothiazole rings that exhibit comparable biological activities.
Uniqueness
[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its combination of a naphthalene ring, a benzothiazole ring, and a carbamoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N2O3S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C21H16N2O3S2/c24-19(22-16-10-5-7-14-6-1-2-8-15(14)16)12-26-20(25)13-27-21-23-17-9-3-4-11-18(17)28-21/h1-11H,12-13H2,(H,22,24) |
InChI Key |
CCLSQWSXVIHYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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